REACTION_CXSMILES
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O[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:10]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:11])=[O:9]>N1C=CC=CC=1>[C:12]1([C:10]([C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=2)=[O:9])=[O:11])[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1
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Name
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Quantity
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0.43 g
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Type
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reactant
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Smiles
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OC1=C(C=CC=C1)C(=O)C(=O)C1=CC=CC=C1
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Name
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|
Quantity
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5 g
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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10 gm of commercially available monofunctional hydroxyl terminated polypropylene oxide
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Type
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DISSOLUTION
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Details
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was dissolved in 25 ml of 20% phosgene in toluene
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Type
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CUSTOM
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Details
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the phosgene and toluene were removed by a stream of nitrogen
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Type
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DISSOLUTION
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Details
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The resulting chloroformate end-capped oligomer was dissolved in 50 ml of methylene chloride
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Name
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Type
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product
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Smiles
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C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |